3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one
Description
3-(1,3-Benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one is a benzothiazole-coumarin hybrid compound. Coumarins are recognized for their fluorescent properties and biological activities, while benzothiazoles contribute to electronic conjugation and binding affinity in medicinal chemistry . Such structural modifications are critical for tuning fluorescence efficiency, solubility, and bioactivity in applications ranging from imaging to therapeutics .
Properties
Molecular Formula |
C23H13Cl2NO3S |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H13Cl2NO3S/c24-17-4-3-5-18(25)16(17)12-28-14-9-8-13-10-15(23(27)29-20(13)11-14)22-26-19-6-1-2-7-21(19)30-22/h1-11H,12H2 |
InChI Key |
UZKSOQMRYOCLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)OC3=O |
Origin of Product |
United States |
Preparation Methods
Modified Pechmann Condensation
A salicylaldehyde derivative serves as the starting material. For 7-hydroxycoumarin synthesis:
-
7-Hydroxy-2H-chromen-2-one is prepared by condensing 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of sulfuric acid.
-
Functionalization at position 3 : Bromination or formylation introduces reactivity for subsequent benzothiazole coupling. For example, Vilsmeier-Haack formylation yields 3-formyl-7-hydroxycoumarin.
| Reaction Component | Role | Conditions |
|---|---|---|
| 2,4-Dihydroxybenzaldehyde | Substrate | H2SO4 (cat.), 80°C, 6 hr |
| Ethyl acetoacetate | β-Ketoester donor | Solvent: Acetic acid |
Benzothiazole Moiety Installation
The 1,3-benzothiazol-2-yl group is introduced via cyclocondensation or cross-coupling reactions .
Cyclocondensation with 2-Aminothiophenol
Palladium-Catalyzed Cross-Coupling
For pre-formed benzothiazoles, Suzuki-Miyaura coupling links the heterocycle to a halogenated coumarin:
-
3-Bromo-7-hydroxycoumarin reacts with 2-(tributylstannyl)benzothiazole using Pd(PPh3)4 as a catalyst.
-
Conditions : Dioxane/H2O, 90°C, 24 hr.
-
Challenges : Limited by stannane availability and competing homocoupling.
-
Etherification at Position 7
The 7-hydroxyl group undergoes Williamson ether synthesis with 2,6-dichlorobenzyl chloride:
-
Base-mediated alkylation :
| Parameter | Optimization Insight |
|---|---|
| Base | K2CO3 > NaOH (less hydrolysis) |
| Solvent | DMF enhances solubility |
| Temperature | 60°C balances rate/side reactions |
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Spectral Data
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the chromenone core or the benzothiazole ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the 2,6-dichlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the chromenone or benzothiazole rings.
Substitution: Substituted benzothiazole or chromenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic properties. Its structural features enable it to interact with various biological targets, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzothiazole and chromenone moieties can interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects: The 2,6-dichlorobenzyloxy group in the target compound increases steric bulk and lipophilicity compared to BC15’s acetamide or BC6’s diethylamino groups. This may enhance membrane permeability but reduce aqueous solubility .
- Pharmacological Potential: Patent compounds (e.g., Example 24) with benzothiazole moieties and bulky substituents demonstrate activity in enzyme inhibition, suggesting the target compound’s dichlorobenzyl group could similarly modulate bioactivity .
Spectroscopic and Crystallographic Data
- IR/NMR : The dichlorobenzyl group would introduce distinct C-Cl stretching vibrations (600–800 cm⁻¹ in IR) and deshielded aromatic protons in ¹H-NMR (δ 7.3–7.5 ppm) .
Biological Activity
3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one, also known by its CAS number 308297-64-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates a benzothiazole moiety with a coumarin structure, which has been associated with various pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects.
The molecular formula of this compound is with a molecular weight of approximately 454.325 g/mol. Key physical properties include:
- Density: 1.5 ± 0.1 g/cm³
- Boiling Point: 654.0 ± 65.0 °C at 760 mmHg
- Flash Point: 349.3 ± 34.3 °C
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance, a study focusing on benzothiazole compounds demonstrated their capacity to inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using MTT assays. The active compound from this series displayed notable cytotoxicity and induced apoptosis in these cell lines by modulating key signaling pathways such as AKT and ERK .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Induces apoptosis via AKT/ERK inhibition |
| Compound B7 | A549 | 2.5 | Inhibits cell migration and proliferation |
| Lead Compound 4i | HOP-92 | Not specified | Selective anticancer activity |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests its potential utility in treating inflammatory diseases .
Neuroprotective Activity
Research has shown that benzothiazole-coumarin hybrids possess acetylcholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase helps increase acetylcholine levels in the brain, potentially improving cognitive functions .
Study on Dual Action
A study evaluated the dual action of benzothiazole derivatives in both anticancer and anti-inflammatory contexts. The results indicated that compounds similar to our target compound significantly inhibited cancer cell proliferation while concurrently lowering inflammatory markers . This dual functionality positions such compounds as promising candidates for therapeutic applications.
Molecular Docking Studies
Molecular docking studies conducted on related compounds have revealed binding affinities to the active sites of enzymes involved in inflammation and cancer progression. These computational analyses support the experimental findings regarding the biological activities of these derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
